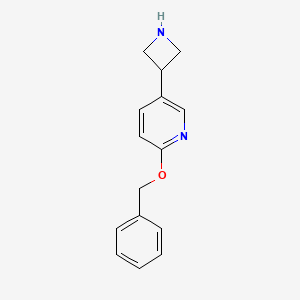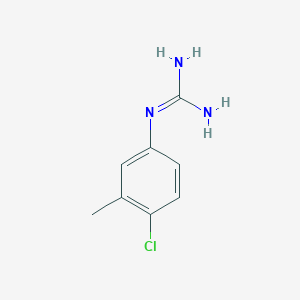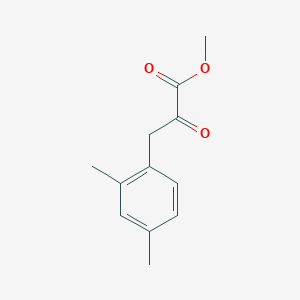![molecular formula C16H11F3O3 B13702142 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)
2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid is a compound with the molecular formula C10H7F3O3 and a molecular weight of 232.16 g/mol . It is a solid at room temperature and is primarily used for research purposes . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to another phenyl ring through a propanoic acid moiety.
Métodos De Preparación
The synthesis of 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Análisis De Reacciones Químicas
2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylboronic acid: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in its boronic acid functionality.
2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl methylthio phenoxy acetic acid: This compound has a similar trifluoromethyl-phenyl structure but includes additional functional groups like thiazole and phenoxy acetic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H11F3O3 |
|---|---|
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
2-oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H11F3O3/c17-16(18,19)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(20)15(21)22/h1-8H,9H2,(H,21,22) |
Clave InChI |
NRVNDVXJQYGPBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



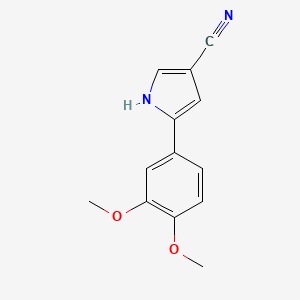
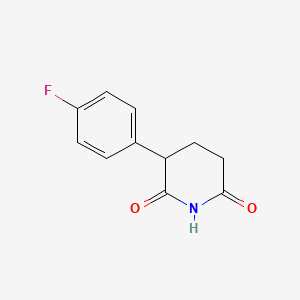
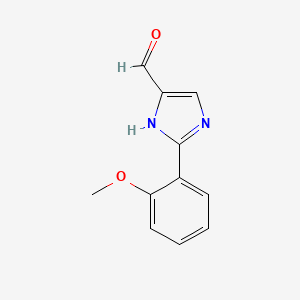
![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)
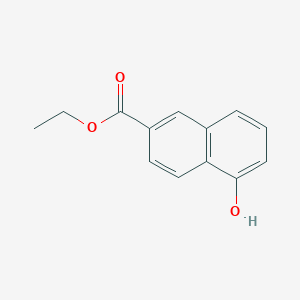
![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid](/img/structure/B13702115.png)
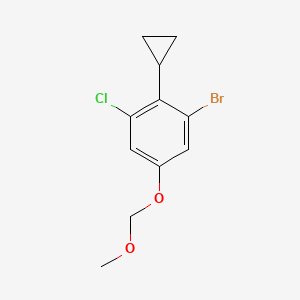
![6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13702125.png)

![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole](/img/structure/B13702136.png)
